molecular formula C13H12N4O B3035377 8,8-Dimethyl-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile CAS No. 320417-37-6

8,8-Dimethyl-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile

Cat. No. B3035377
CAS RN: 320417-37-6
M. Wt: 240.26 g/mol
InChI Key: FRMNGYHWYCWVDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 8,8-Dimethyl-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile is a chemical that belongs to the class of pyrazoloquinazolines. These compounds are of interest due to their potential pharmacological properties and their use in chemical synthesis as intermediates for more complex molecules.

Synthesis Analysis

The synthesis of related pyrazoloquinazoline derivatives has been reported in the literature. For instance, the synthesis of 6-quinoxalinyldihydropyrazolo[1,5-a]pyrimidin-7-ones was achieved through a ring transformation process starting from 3-(N,N-dimethylcarbamoyl)furo[2,3-b]quinoxaline hydrochloride. This method demonstrates the feasibility of constructing the pyrazoloquinazoline core through a ring transformation strategy, which could potentially be applied to the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of pyrazoloquinazoline derivatives is characterized by the presence of a fused pyrazole and quinazoline ring system. The specific compound would have additional substituents, such as the dimethyl groups at the 8-position and the nitrile group at the 3-position. The exact structure would need to be confirmed by spectroscopic methods such as NMR, which was used to determine the tautomeric structure of related compounds in solution .

Chemical Reactions Analysis

The reactivity of pyrazoloquinazoline derivatives can be inferred from related compounds. For example, the synthesis of pyrazolo[3,4-f]quinoline-8-carbonitriles involved the reaction of an aromatic aldehyde with 1H-indazol-6-amine and a 3-oxopropanenitrile derivative. This suggests that the pyrazoloquinazoline core can participate in cascade reactions with various reagents to introduce different substituents at specific positions on the ring system .

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, we can extrapolate from related compounds that these properties would be influenced by the presence of the nitrile group, which could affect the compound's polarity, solubility, and reactivity. The dimethyl groups could also influence the compound's steric properties and its behavior in chemical reactions.

Scientific Research Applications

Molecular and Structural Studies

  • Molecular Conformation and Supramolecular Aggregation : Research by Cruz et al. (2006) highlighted the molecular conformations and hydrogen-bonded dimers in compounds similar to the one . This study provides insights into the molecular structures and interactions of such compounds.

  • DFT and TD-DFT/PCM Calculations : A study by Wazzan et al. (2016) involved detailed calculations of molecular structure and spectroscopic characterization. This research can be informative for understanding the electronic and geometric properties of similar compounds.

Biological and Pharmacological Applications

  • Antitumor and Antibacterial Activity : The synthesis and evaluation of similar compounds for antitumor and antibacterial properties were discussed by Markosyan et al. (2019). This suggests potential biomedical applications of such compounds.

  • Anti-Breast Cancer Activity : A study by Ghorab et al. (2014) explored the synthesis of related compounds and their efficacy against breast cancer cell lines, indicating the relevance in cancer research.

  • Antiviral Activity : Selvakumar et al. (2017) synthesized and evaluated similar compounds for their antiviral activity, providing insights into potential applications in antiviral drug development.

  • Antimicrobial Agents : Research by Khidre and Radini (2021) focused on the synthesis and antimicrobial activities of related compounds, emphasizing their significance in addressing microbial infections.

Synthesis and Chemical Reactions

  • Novel Synthesis Approaches : Hédou et al. (2013) discussed novel synthesis routes for similar compounds, which are crucial for developing new pharmaceuticals and materials.

  • Synthetic Strategies and Structure Elucidation : A study by Das et al. (2022) described an environmentally friendly synthetic strategy, highlighting the importance of sustainable methods in chemical synthesis.

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

8,8-dimethyl-6-oxo-7,9-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-13(2)3-10-9(11(18)4-13)7-15-12-8(5-14)6-16-17(10)12/h6-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMNGYHWYCWVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=NC3=C(C=NN23)C#N)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001137931
Record name 6,7,8,9-Tetrahydro-8,8-dimethyl-6-oxopyrazolo[1,5-a]quinazoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001137931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

320417-37-6
Record name 6,7,8,9-Tetrahydro-8,8-dimethyl-6-oxopyrazolo[1,5-a]quinazoline-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320417-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7,8,9-Tetrahydro-8,8-dimethyl-6-oxopyrazolo[1,5-a]quinazoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001137931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8,8-Dimethyl-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile
Reactant of Route 2
8,8-Dimethyl-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile
Reactant of Route 3
8,8-Dimethyl-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile
Reactant of Route 4
8,8-Dimethyl-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
8,8-Dimethyl-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
8,8-Dimethyl-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.